![molecular formula C17H13Br2NO4 B2428854 Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate CAS No. 125365-59-5](/img/structure/B2428854.png)

Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

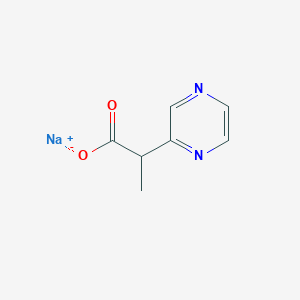

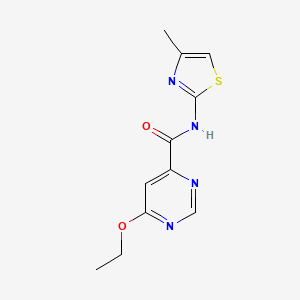

Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate is a chemical compound with the molecular formula C17H13Br2NO4 . It is a type of indole derivative .

Molecular Structure Analysis

The molecular structure of this compound includes a benzo[e]indole core with various substituents. The molecular weight is 455.1 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques : Research has explored synthesis technologies for related compounds, such as 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole3-carboxylic acid ethyl ester, emphasizing optimal synthesis parameters like material ratios, reaction time, and temperature for achieving high yield and purity Huang Bi-rong, 2013.

Light-Induced Radical Bromination : Studies have focused on visible-light-induced radical bromination methods for compounds like ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, highlighting improvements in yield and identification of byproducts Yang Li, 2015; Li Yan, 2014.

Radical Cyclisation Reactions : Research has investigated the use of 2-(2-Bromophenyl)ethyl groups in radical cyclisation reactions to synthesize tri- and tetra-cyclic heterocycles, providing insights into intramolecular homolytic aromatic substitution S. M. Allin et al., 2005.

X-ray Crystallography Studies : Studies on related compounds like ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate have involved X-ray crystallography to analyze molecular structure Da-Yun Luo et al., 2019.

Biological and Chemical Applications

Alkaloid Investigations : The investigation of brominated tryptophan derivatives from Thorectidae sponges, including compounds like 6-bromo-1H-indole-3-carboxylic acid methyl ester, highlights the biological relevance and potential applications of such compounds Nathaniel L. Segraves & P. Crews, 2005.

Synthetic Route Confirmation : Research confirming the synthetic routes of benz[f]indole derivatives, such as ethyl 9-methoxybenz[f]indole, contributes to the understanding of complex chemical structures and reactions relevant to compounds like Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate T. Watanabe et al., 1993.

Indole Derivative Synthesis : Studies on the synthesis of Indole derivatives from Ethyl 2-Bromocarbanilates, showcasing methods for creating complex indole structures, are relevant to understanding the synthesis and applications of the Ethyl 8-bromo compound T. Sakamoto et al., 1987.

Bromination and Phosphorylation Reactions : The selective bromination and phosphorylation of compounds like Ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate, which share structural similarities with Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate, provide insights into potential chemical reactions and transformations L. M. Pevzner, 2003.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Br2NO4/c1-3-24-17(23)13-11(7-18)20(2)14-12(13)10-6-8(19)4-5-9(10)15(21)16(14)22/h4-6H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQWUEGKSGOGBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C3=C(C=CC(=C3)Br)C(=O)C2=O)C)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Br2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate](/img/structure/B2428773.png)

![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2428775.png)

![2-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2428776.png)

![Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate](/img/no-structure.png)

![1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B2428785.png)

![3-Amino-7-oxa-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride](/img/structure/B2428787.png)

![1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2428794.png)